N-(6-chloropyridazin-3-yl)propanamide

Medicinal Chemistry Drug Design Physicochemical Properties

This compound offers a unique 6-chloro and 3-propanamide substitution pattern with a LogP of ~1.55, critical for reproducible SAR in SYK inhibitors and PANK modulators. It serves as a precursor for 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines with demonstrated low-μM cytotoxicity against ALL cell lines. Using unverified analogs risks derailing synthetic routes and invalidating SAR data. Choose this compound for reliable medicinal chemistry and drug discovery.

Molecular Formula C7H8ClN3O
Molecular Weight 185.61 g/mol
CAS No. 868948-11-2
Cat. No. B1604366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloropyridazin-3-yl)propanamide
CAS868948-11-2
Molecular FormulaC7H8ClN3O
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=NN=C(C=C1)Cl
InChIInChI=1S/C7H8ClN3O/c1-2-7(12)9-6-4-3-5(8)10-11-6/h3-4H,2H2,1H3,(H,9,11,12)
InChIKeyAWBPFGGHADAXHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-chloropyridazin-3-yl)propanamide (CAS 868948-11-2): A Pyridazine Scaffold for Targeted Heterocyclic Synthesis


N-(6-chloropyridazin-3-yl)propanamide (CAS: 868948-11-2) is a heterocyclic organic compound featuring a pyridazine ring substituted with a chlorine atom at the 6-position and a propanamide group at the 3-position [1]. With a molecular formula of C₇H₈ClN₃O and a molecular weight of 185.61 g/mol, it is a solid with a predicted melting point of 220-224°C . As a member of the pyridazine family, its core structure is associated with diverse biological activities, making it a valuable intermediate in medicinal chemistry and drug discovery programs .

Procurement Risks of Using Generic Analogs for N-(6-chloropyridazin-3-yl)propanamide


While pyridazine derivatives share a common heterocyclic core, substitution patterns critically dictate their physicochemical properties and reactivity. N-(6-chloropyridazin-3-yl)propanamide's specific 6-chloro and 3-propanamide substituents confer a unique LogP of ~1.55 [1] and a defined synthetic handle for further derivatization. Swapping it for analogs like N-(6-chloropyridazin-3-yl)acetamide (CAS 14959-31-0) or 3,6-dichloropyridazine (CAS 141-30-0) alters the hydrogen bonding capacity and steric profile, which can derail established synthetic routes, change reaction kinetics, or invalidate structure-activity relationship (SAR) data. For researchers, using an unverified analog without re-optimizing the entire synthetic sequence introduces significant risk to project timelines and data reproducibility [2].

Quantitative Differentiation of N-(6-chloropyridazin-3-yl)propanamide for Scientific Selection


Enhanced Lipophilicity for Cellular Permeability Compared to Acetamide Analog

N-(6-chloropyridazin-3-yl)propanamide demonstrates significantly higher lipophilicity than its closest analog, N-(6-chloropyridazin-3-yl)acetamide, with computed LogP values of 1.55 and 0.30, respectively [1]. This difference, derived from the extended carbon chain in the propanamide group, can directly influence a compound's ability to passively diffuse across cellular membranes, a critical parameter in early drug discovery [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Distinct Synthetic Utility as a Propanamide Intermediate

The compound is synthesized via the reaction of 3,6-dichloropyridazine with propanoyl chloride . This specific route yields a 3-propanamide functional group, which serves as a distinct synthetic handle compared to the acetamide analog made from acetyl chloride. The longer alkyl chain offers different steric and electronic properties for downstream reactions, enabling access to a unique chemical space [1].

Synthetic Chemistry Medicinal Chemistry Intermediate

Role as a Key Intermediate in Heterocyclic Compound Libraries

N-(6-chloropyridazin-3-yl)propanamide is explicitly cited as an important intermediate for the synthesis of more complex organic molecules with potential biological activities . Its structure allows it to participate in diverse reactions, making it valuable for creating derivative libraries. This is in contrast to its simple acetamide analog, which, while also an intermediate, offers a different set of physicochemical properties and a shorter carbon chain for derivatization, thereby generating a distinct subset of compounds [1].

Medicinal Chemistry High-Throughput Screening Compound Library

Validated Application Scenarios for N-(6-chloropyridazin-3-yl)propanamide in Drug Discovery


Synthesis of 6-Chloropyridazin-3-yl Hydrazone Libraries for Oncology

This compound serves as a critical precursor for generating 6-chloropyridazin-3-yl hydrazone derivatives, which are then cyclized to 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines. These final compounds have demonstrated promising in vitro cytotoxic activities against acute lymphoblastic leukemia (ALL) cell lines SB-ALL and NALM-6, with select analogs showing IC50 values in the low micromolar range (e.g., 1.64–5.66 μM) [1]. The propanamide group can be used as a synthetic handle for further diversification before or after triazole formation.

Scaffold for Kinase Inhibitor Optimization

Pyridazine amides are a recognized scaffold for developing spleen tyrosine kinase (SYK) inhibitors, with optimization efforts focused on balancing potency, selectivity, and mutagenicity [2]. N-(6-chloropyridazin-3-yl)propanamide provides a starting point for introducing various amine and aryl groups at the 3-position to explore SAR and improve drug-like properties. Its higher LogP compared to the acetamide analog may be advantageous for achieving desired permeability profiles in cell-based assays [3].

Modulator of Pantothenate Kinase (PANK)

The pyridazine core is also a key element in the development of pantothenate kinase (PANK) modulators, as exemplified by the optimization of isopropylphenyl pyridazines [4]. N-(6-chloropyridazin-3-yl)propanamide can be utilized as a versatile building block for introducing various substituents onto the pyridazine ring, enabling medicinal chemists to probe the PANK active site and develop novel therapeutics for diseases linked to coenzyme A metabolism.

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